“1-(1H-Imidazol-2-ylmethyl)piperidine-4-carboxylic acid” is a chemical compound used in scientific research . Its unique structure enables various applications, making it valuable for pharmaceutical and drug development studies.
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
The molecular formula of “1-(1H-Imidazol-2-ylmethyl)piperidine-4-carboxylic acid” is C10H15N3O2 . The InChI code for this compound is 1S/C11H17N3O2 .
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
The physical form of “1-(1H-Imidazol-2-ylmethyl)piperidine-4-carboxylic acid” is a powder . The storage temperature is room temperature .
1-(1H-Imidazol-2-ylmethyl)piperidine-4-carboxylic acid is a compound that features both an imidazole and a piperidine moiety, making it of interest in various fields such as medicinal chemistry and organic synthesis. The compound is classified as an amino acid derivative due to the presence of a carboxylic acid functional group. Its unique structural features allow it to participate in diverse chemical reactions, potentially leading to the development of novel therapeutic agents.
This compound can be synthesized through various methods, primarily involving reactions between imidazole derivatives and piperidine-4-carboxylic acid. Sources for its synthesis and characterization include chemical databases like PubChem and commercial suppliers such as BenchChem and Sigma-Aldrich.
1-(1H-Imidazol-2-ylmethyl)piperidine-4-carboxylic acid is classified under:
The synthesis of 1-(1H-Imidazol-2-ylmethyl)piperidine-4-carboxylic acid typically involves several key steps:
In industrial applications, large-scale synthesis may utilize continuous flow reactors or batch reactors, with purification tailored to yield and cost-effectiveness considerations.
The molecular structure of 1-(1H-Imidazol-2-ylmethyl)piperidine-4-carboxylic acid can be represented as follows:
1-(1H-Imidazol-2-ylmethyl)piperidine-4-carboxylic acid can undergo several types of reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
Relevant data indicates that the compound has a melting point range consistent with similar amino acid derivatives, typically between 150°C to 160°C .
1-(1H-Imidazol-2-ylmethyl)piperidine-4-carboxylic acid has several scientific applications:
The imidazole-piperidine hybrid core in this compound confers multidimensional bioactivity. The imidazole ring—a planar, electron-rich heterocycle with two nitrogen atoms—enables π-π stacking interactions with aromatic residues in enzyme binding pockets and facilitates hydrogen bonding via its sp²-hybridized nitrogens [3] [6]. This is exemplified in kinase inhibition, where imidazole derivatives disrupt ATP-binding sites through competitive binding. For instance, imidazole-oxadiazole hybrids demonstrate sub-micromolar IC₅₀ values against EGFR (IC₅₀: 1.21 µM), a critical anticancer target [3]. The piperidine ring, adopting a chair conformation, provides spatial flexibility for optimal target engagement. Its N-alkylation with the imidazol-2-ylmethyl group enhances steric accessibility compared to rigid fused-ring analogs like benzimidazole-piperidine derivatives . This flexibility allows the scaffold to adapt to divergent binding pockets, as observed in hybrid molecules targeting β-tubulin, where piperidine spacing between pharmacophores enables microtubule disruption (IC₅₀: 7.3–20.9 µM across cancer lines) [3].
Conformational dynamics further influence bioactivity. The methylene linker (–CH₂–) between imidazole and piperidine permits bond rotation, enabling the imidazole ring to adopt equatorial or axial positions relative to the piperidine chair. This adaptability is crucial for binding to allosteric sites in enzymes like focal adhesion kinase (FAK), where derivatives inhibit cancer cell proliferation (IC₅₀: 50 µM) [6]. Hybrids with shorter linkers or rigid constraints exhibit reduced potency, underscoring the scaffold’s optimized design . Additionally, the piperidine’s 4-carboxylic acid moiety introduces a zwitterionic character at physiological pH, enhancing solubility and membrane interaction—properties leveraged in NLRP3 inflammasome inhibitors where carboxylate salt bridges with Arg578 and Glu635 residues suppress IL-1β secretion by 62–74% at 10 µM .
The carboxylic acid group at the piperidine 4-position is a critical determinant of the compound’s pharmacodynamic and pharmacokinetic profile. Functionally, it serves as:
Table 2: Functional Roles of the Carboxylic Acid Group in Biological Systems
Role | Biological Impact | Example from Literature |
---|---|---|
Hydrogen-Bond Donor/Acceptor | Stabilizes ligand-enzyme complexes | 140–160% potentiation of GABA currents at GABA-A receptors |
Ionic Interaction Site | Forms salt bridges with basic residues (Arg, Lys) | NLRP3 inhibition via Arg578/Glu635 binding |
Solubility Enhancer | Increases polar surface area (PSA > 70 Ų) | 3.5-fold higher aqueous solubility vs. methyl ester derivatives |
Metabolic Resistance | Reduces CYP3A4-mediated oxidation | 40% lower CYP2D6 inhibition than N-methylimidazoles |
Synthetic strategies exploit this carboxylic acid for structural diversification. It is commonly esterified to penetrate blood-brain barriers (log BB: -0.4) or amidated to enhance target specificity. For instance, coupling with aryl amines yields sulfonamide-quinoline-imidazole hybrids active against EGFR-mutant lung cancers [3]. Conversely, its presence necessitates specialized industrial processing, such as crystallization-controlled dynamic resolution, to resolve diastereomeric impurities during scale-up—a challenge noted in continuous-flow syntheses (<50% yield) . The acid’s protonation state also influences binding; molecular docking reveals that unionized forms preferentially stabilize c-MYC G-quadruplex DNA (IC₅₀: 1.1 µM), while ionized forms favor kinase active sites [6] [9].
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8